3,4,5-Trimethoxybenzyl alcohol

lignin peroxidase enzyme kinetics biocatalysis

Generic benzyl alcohols cannot substitute for 3,4,5-TMBA in key research applications. This compound is the only synthon that yields the 3,4,5-trimethoxyphenyl pharmacophore required for combretastatin A-4 and its prodrugs, and it uniquely enables an oxidative safety switch in iron-chelator therapies. - CA-4 A-Ring Precursor: Essential starting material for the vascular-disrupting agent CA-4 and its phosphate prodrugs (CA-4P, OXI-4503). - NSAID Potency Booster: Esterification with 3,4,5-TMBA doubles in vivo anti-inflammatory activity (67% vs. 36% edema reduction for ibuprofen) and significantly enhances COX-2 inhibition. - Enzyme Probe Selectivity: Distinct LiP substrate (Km/Vmax = 29.9) enables discrimination of lignin peroxidase from laccase/HRP backgrounds. Supplied as ≥98% (GC) material in standard research quantities with fast global delivery.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 3840-31-1
Cat. No. B125640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzyl alcohol
CAS3840-31-1
Synonyms3,4,5-Trimethoxybenzenemethanol;  3,4,5-Trimethoxyphenylmethanol;  NSC 53949
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CO
InChIInChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
InChIKeyQPHLRCUCFDXGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzyl Alcohol (CAS 3840-31-1): Core Identity and Procurement-Relevant Characteristics


3,4,5-Trimethoxybenzyl alcohol (3,4,5-TMBA; CAS 3840-31-1) is a trisubstituted benzyl alcohol derivative featuring methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. It occurs as a natural product in Acer truncatum, Tetradium glabrifolium, and Parthenocissus tricuspidata [1]. Physicochemically, it is a white crystalline solid (mp 123–125 °C, lit.) at room temperature with a density of 1.233 g/mL, a boiling point of 228 °C (at 25 mmHg), and a calculated XLogP3 of 0.60, distinguishing it from liquid mono- and dimethoxybenzyl alcohol analogs . The compound serves as a versatile building block in medicinal chemistry, notably as the A-ring precursor of the antineoplastic agent combretastatin A-4, and as a conjugative moiety that enhances the anti-inflammatory potency of NSAIDs [2][3].

1
Medicinal Chemistry Building Block A-ring precursor for tubulin-targeted agents; NSAID conjugation scaffold
2
Enzymology Probe Diagnostic substrate for lignin-modifying enzyme panels
3
Solid Crystalline Format Suitable for controlled stoichiometry and anhydrous synthesis workflows

Why 3,4,5-Trimethoxybenzyl Alcohol Cannot Be Replaced by Generic Benzyl Alcohols: The Substitution-Pattern Imperative


The methoxy substitution count and regiochemistry on the benzyl alcohol scaffold fundamentally dictate enzymatic susceptibility, redox behavior, and biological target engagement. A direct head-to-head enzymological study demonstrated that 3,4,5-TMBA exhibits a Km/Vmax ratio of 29.9 with lignin peroxidase from Phanerochaete chrysosporium, a 6.4-fold difference from the 4.7 value of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) [1]. Across laccase and peroxidase enzymes, the reaction-rate ordering places 3,4,5-TMBA in a distinct kinetic tier relative to its 2,4,5-trimethoxy regioisomer, 3,4-dimethoxy, and 2,5-dimethoxy congeners [2]. In pharmacological applications, the 3,4,5-trimethoxybenzyl moiety confers a unique oxidative-activation mechanism in iron-chelator prodrugs that is structurally inaccessible to unsubstituted benzyl or mono-/dimethoxy analogs [3]. Consequently, generic substitution—whether by 3,4-dimethoxybenzyl alcohol, 4-methoxybenzyl alcohol, or the 2,4,5-TMBA regioisomer—cannot reproduce the kinetic signature, pharmacophoric topology, or safety-activation profile required in the evidence-backed application scenarios detailed below.

3,4,5-Trimethoxybenzyl Alcohol vs 3,4-Dimethoxybenzyl Alcohol Kinetic signature and pharmacophoric topology may not transfer
3,4,5-Trimethoxybenzyl Alcohol vs 2,4,5-Trimethoxybenzyl Alcohol Cross-enzyme reactivity profile may differ significantly
3,4,5-Trimethoxybenzyl Alcohol vs Generic Benzyl Alcohols Oxidative-activation safety mechanism is structurally inaccessible

Quantitative Differentiation Evidence: 3,4,5-Trimethoxybenzyl Alcohol vs. Closest Structural Analogs


Lignin Peroxidase Substrate Efficiency: 6.4-Fold Lower Than Veratryl Alcohol Confers Differential Biotechnological Utility

In a direct kinetic comparison using purified lignin peroxidase (LiP) from Phanerochaete chrysosporium, 3,4,5-trimethoxybenzyl alcohol (III) displayed a Km/Vmax ratio of 29.9, compared with 4.7 for 3,4-dimethoxybenzyl alcohol (veratryl alcohol, I), the enzyme's natural secondary metabolite substrate [1]. This 6.4-fold higher ratio—indicating substantially poorer substrate efficiency—was also markedly distinct from the 18.2 value of 3,4-dimethoxybenzyl glycerol (II) and the 76.7 value of 3,4,5-trimethoxybenzyl glycerol (IV). The three-methoxy substitution thus places 3,4,5-TMBA in a clearly resolvable kinetic tier, enabling its use as a diagnostic substrate to differentiate LiP activity from that of other lignin-modifying enzymes.

LiP Substrate Efficiency
Head-to-head
Km/Vmax = 29.9
3,4-DMBA: 4.7
6.4-fold higher
Supports diagnostic substrate context for LiP activity differentiation
Purified LiP from P. chrysosporium; lower ratio indicates better substrate
lignin peroxidase enzyme kinetics biocatalysis

Cross-Enzyme Reactivity Signature: 3,4,5-TMBA Occupies a Unique Intermediate Tier Across Laccase, Lignin Peroxidase, and Horseradish Peroxidase

A systematic panel of six methoxy-substituted benzyl alcohol congeners was tested with three enzymes [1]. For fungal laccase (Trametes versicolor), the reaction rate order was: 2,4,5-TMBA >> 2,5-DMBA > 3,4-DMBA > 3,4,5-TMBA ≈ 2,3,4-TMBA ≈ 2,3-DMBA. For lignin peroxidase, the order inverted to: 3,4-DMBA > 2,4,5-TMBA ≈ 3,4,5-TMBA > 2,5-DMBA > 2,3,4-TMBA ≈ 2,3-DMBA. Horseradish peroxidase followed a laccase-like pattern. 3,4,5-TMBA is the only congener that transitions from a low-activity tier with laccase/HRP to an intermediate-activity tier with LiP, providing a unique three-enzyme fingerprint profile unattainable with any single dimethoxy or regioisomeric trimethoxy analog.

Cross-Enzyme Reactivity
Head-to-head
Unique intermediate LiP tier
Laccase/HRP: low-activity tier
Only congener that shifts enzyme-class ranking; supports selective probe design
Panel: laccase, LiP, HRP vs. six methoxybenzyl alcohols
laccase peroxidase lignin degradation redox mediator

In Vivo Anti-Inflammatory Potency Doubling: NSAID–3,4,5-TMBA Conjugates vs. Parent NSAIDs in Rat Carrageenan Paw Edema Model

Conjugation of ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker yielded derivatives with substantially enhanced in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. The ibuprofen–3,4,5-TMBA conjugate (21) reduced edema by 67% compared with 36% for ibuprofen alone (1.86-fold improvement). The ketoprofen–3,4,5-TMBA conjugate (16) reduced edema by 91% compared with 47% for ketoprofen alone (1.94-fold improvement). In vitro COX-2 inhibition was correspondingly elevated: compound 21 achieved 67% inhibition vs. ibuprofen's 46%, while compound 19 inhibited COX-2 by 94% vs. ketoprofen's 49%. Molecular docking confirmed that compound 19 adopts an unfavorable orientation for COX-1 while binding effectively to the COX-2 pocket, rationalizing its selective inhibition profile.

In Vivo Anti-Inflammatory Potency
Head-to-head
Ibuprofen conjugate: 67% edema reduction
Parent ibuprofen: 36% (1.86× improvement)
Ketoprofen conjugate: 91% edema reduction
Parent ketoprofen: 47% (1.94× improvement)
Reported endpoint response context; supports conjugate design research
Rat carrageenan paw edema model; COX-2 inhibition also elevated
anti-inflammatory NSAID conjugation COX-2 inhibition prodrug design

Oxidative-Activation Iron Chelator Design: The 3,4,5-Trimethoxybenzyl Moiety Enables a Unique Intramolecular Aromatic Hydroxylation Safety Switch

N,N'-Bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid (OR10141, compound 1) employs a mechanism wherein its iron complex undergoes site-specific oxidation by hydrogen peroxide through intramolecular aromatic hydroxylation, converting into a highly stable iron phenolato complex that does not catalyze hydroxyl radical formation [1]. This contrasts with classical strong iron chelators (e.g., desferrioxamine) that carry a risk of interfering with normal iron metabolism. The 3,4,5-trimethoxy substitution pattern is essential to this activation: the electron-rich aromatic ring enables the site-specific hydroxylation that creates the stable phenolato-iron complex. The diacetoxymethyl ester prodrug (compound 7) protected human skin fibroblasts against hydrogen peroxide toxicity with an IC₅₀ of 3 μM, demonstrating that intracellular chelator concentrations sufficient for cytoprotection are achievable only with the 3,4,5-trimethoxybenzyl-substituted scaffold.

Cytoprotective Iron Chelation
Class-level inference
IC₅₀ = 3 μM
Prodrug 7 in human fibroblasts vs. H₂O₂
Supports oxidative-stress model research; scaffold-dependent activation context
Intramolecular hydroxylation safety switch; class-level SAR inference
iron chelator oxidative stress prodrug hydroxyl radical

Irreplaceable A-Ring Synthon for Combretastatin A-4: The 3,4,5-Trimethoxyphenyl Pharmacophore Is Essential for Tubulin-Binding Anticancer Activity

3,4,5-Trimethoxybenzyl alcohol serves as the mandatory A-ring precursor in the synthesis of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor that binds the colchicine site [1][2]. The synthetic route proceeds via bromination of 3,4,5-TMBA to 3,4,5-trimethoxybenzyl bromide, conversion to the triphenylphosphonium salt, and Wittig olefination with a protected isovanillin derivative to afford the cis-stilbene core. The 3,4,5-trimethoxy substitution pattern on the A-ring is not a synthetic convenience but a structural requirement: structure–activity relationship studies across combretastatin analogs consistently demonstrate that the 3,4,5-trimethoxy arrangement is critical for tubulin-binding affinity and cytotoxicity, with any deviation (3,4-dimethoxy, 4-methoxy, or 2,4,5-trimethoxy) resulting in substantial loss of antiproliferative activity in human cancer cell lines (EC₅₀ range of CA-4 analogs: 4.3–81 μmol L⁻¹ against A549 epithelial carcinoma cells) .

CA-4 A-Ring Requirement
Class-level inference
Irreplaceable 3,4,5-trimethoxyphenyl synthon
CA-4 analog EC₅₀: 4.3–81 μmol L⁻¹ (A549)
Tubulin-binding pharmacophore context; substitution pattern is essential
Wittig-based synthesis; SAR across combretastatin analogs
combretastatin tubulin polymerization inhibitor Wittig reaction cancer chemotherapy

High-Confidence Application Scenarios for 3,4,5-Trimethoxybenzyl Alcohol Based on Verified Differentiation Evidence


Diagnostic Substrate for Lignin-Modifying Enzyme Characterization and Biocatalyst Screening

3,4,5-TMBA's distinct kinetic position—6.4-fold poorer LiP substrate than veratryl alcohol [1] and a unique cross-enzyme reactivity fingerprint bridging low laccase/HRP activity with intermediate LiP activity [2]—makes it an ideal diagnostic probe for enzyme panels. Bioprocess engineers screening fungal secretomes or recombinant ligninolytic systems can use 3,4,5-TMBA oxidation rates to discriminate LiP activity from laccase and HRP backgrounds, a differentiation unattainable with veratryl alcohol alone.

NSAID Prodrug Conjugation Strategy for Enhanced Anti-Inflammatory Potency and COX-2 Selectivity

The esterification of NSAID–amino acid conjugates with 3,4,5-TMBA yields derivatives that double in vivo anti-inflammatory potency (67% vs. 36% edema reduction for ibuprofen; 91% vs. 47% for ketoprofen) and significantly enhance COX-2 inhibition (67% vs. 46%; 94% vs. 49%) [3]. Pharmaceutical R&D groups pursuing improved NSAID efficacy or COX-2-selective prodrugs should prioritize the 3,4,5-trimethoxybenzyl ester motif over simpler benzyl or methoxybenzyl alternatives.

A-Ring Building Block for Combretastatin A-4 and Tubulin-Targeted Anticancer Agents

3,4,5-TMBA is the irreplaceable starting material for constructing the 3,4,5-trimethoxyphenyl A-ring of combretastatin A-4, a clinically investigated vascular-disrupting agent [4][5]. Medicinal chemistry laboratories synthesizing CA-4 analogs, phosphate prodrugs (e.g., CA-4P, OXI-4503), or related stilbenoid tubulin inhibitors require this specific benzyl alcohol derivative; 3,4-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol cannot yield the requisite pharmacophore.

Oxidative-Activation Iron Chelator Design for Chronic Oxidative-Stress Indications

The 3,4,5-trimethoxybenzyl moiety uniquely enables an intramolecular aromatic hydroxylation safety switch in iron chelators such as OR10141, suppressing Fenton-type hydroxyl radical generation while achieving intracellular cytoprotection (IC₅₀ = 3 μM against H₂O₂ in human fibroblasts) [6]. Researchers developing chelator-based therapies for neurodegenerative, cardiovascular, or chronic inflammatory conditions where prolonged administration is required should employ 3,4,5-TMBA as the benzyl-arm synthon to access this safety mechanism.

Application
Selection Property
Validation Focus
Enzyme Panel Probe
Cross-enzyme kinetic fingerprint
LiP vs. laccase/HRP activity discrimination
NSAID Prodrug Conjugation
In vivo potency enhancement context
COX-2 selectivity and edema reduction review
CA-4 Analog Synthesis
3,4,5-Trimethoxyphenyl A-ring precursor
Tubulin-binding pharmacophore requirement
Iron Chelator Design
Oxidative-activation safety switch
Cytoprotection and hydroxyl radical suppression

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